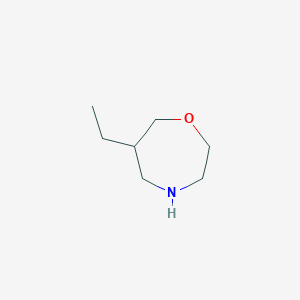
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, also known as FUB-APINACA, is a synthetic cannabinoid that has been found to have potential scientific research applications. This compound was first synthesized in 2013 and has since been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone acts as a potent agonist of the CB1 and CB2 receptors in the body. This compound binds to these receptors and activates them, leading to a range of physiological and biochemical effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects in the body. This compound has been shown to induce hypothermia, reduce locomotor activity, and alter pain perception in animal models. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting potential therapeutic applications in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has several advantages for lab experiments, including its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for investigating the effects of cannabinoids on the body. This compound is also relatively stable and has a long shelf life, making it a convenient reagent for lab experiments. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders, including anxiety, depression, and chronic pain. Another area of interest is the development of new synthetic cannabinoids with improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
Méthodes De Synthèse
The synthesis of 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone involves the reaction of 2-(4,6-dimethylbenzofuran-3-yl)acetic acid with 4-(2-fluorophenyl)piperazine in the presence of a coupling agent. The resulting product is then reduced to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone has been studied for its potential scientific research applications in the field of cannabinoid research. This compound has been found to have high affinity for the CB1 and CB2 receptors, which are the primary targets of cannabinoids in the body. This compound has been used in studies to investigate the effects of cannabinoids on the central nervous system, including their potential therapeutic applications in the treatment of various neurological disorders.
Propriétés
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(14-27-20(22)12-15)13-21(26)25-9-7-24(8-10-25)19-6-4-3-5-18(19)23/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSZMUHOLDKZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCN(CC3)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)


![N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2785947.png)

![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2785955.png)




